molecular formula C12H12N2O3 B098115 5-(4-Methoxybenzyl)-4,6-pyrimidinediol CAS No. 16015-98-8

5-(4-Methoxybenzyl)-4,6-pyrimidinediol

Cat. No. B098115
CAS RN: 16015-98-8
M. Wt: 232.23 g/mol
InChI Key: BZOYUGBBHFLYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzyl)-4,6-pyrimidinediol, also known as MBCP, is a synthetic compound that has been widely studied for its potential applications in various fields, including biomedical research and drug development. MBCP is a pyrimidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-4,6-pyrimidinediol is not fully understood, but it is believed to work by activating various signaling pathways involved in osteoblast differentiation and mineralization. This compound has been shown to upregulate the expression of genes involved in bone formation, such as osteocalcin and collagen type I, and to increase the activity of alkaline phosphatase, an enzyme that is essential for mineralization.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including promoting osteoblast differentiation and mineralization, enhancing bone formation, and reducing bone resorption. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Methoxybenzyl)-4,6-pyrimidinediol is its ability to promote osteoblast differentiation and mineralization, which makes it a promising candidate for bone tissue engineering and regenerative medicine. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-Methoxybenzyl)-4,6-pyrimidinediol, including investigating its potential use in drug delivery systems, exploring its mechanism of action, and optimizing its synthesis and formulation for improved efficacy and safety. Additionally, further studies are needed to fully understand the potential applications of this compound in bone tissue engineering and regenerative medicine, as well as its broader therapeutic potential in other areas of medicine.

Synthesis Methods

5-(4-Methoxybenzyl)-4,6-pyrimidinediol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with urea and subsequent reduction with sodium borohydride. The resulting product is then subjected to acid hydrolysis to yield this compound. The synthesis of this compound has been well-documented in the literature, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

5-(4-Methoxybenzyl)-4,6-pyrimidinediol has been extensively studied for its potential applications in biomedical research, particularly in the field of bone tissue engineering. It has been shown to promote osteoblast differentiation and mineralization, which are essential processes for bone formation. This compound has also been investigated for its potential use as a drug delivery system, as it can be easily incorporated into various drug formulations.

properties

CAS RN

16015-98-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-5-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-11(15)13-7-14-12(10)16/h2-5,7H,6H2,1H3,(H2,13,14,15,16)

InChI Key

BZOYUGBBHFLYKE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=C(N=CNC2=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=CNC2=O)O

synonyms

5-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL

Origin of Product

United States

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